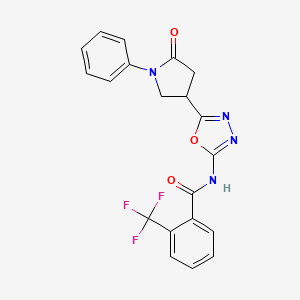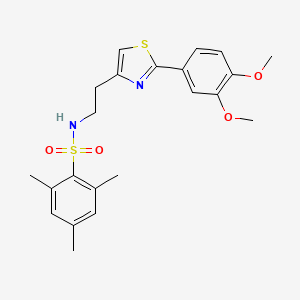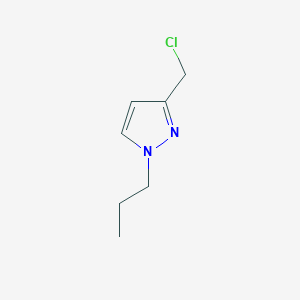
3-(Chloromethyl)-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(Chloromethyl)-1-propyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The chloromethyl and propyl substituents on the pyrazole ring influence the chemical and physical properties of the compound, as well as its reactivity and potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of "3-(Chloromethyl)-1-propyl-1H-pyrazole," the synthesis could potentially involve the reaction of a suitable propyl-substituted hydrazine with a chloromethyl-containing diketone or aldehyde under acidic or basic conditions. For example, paper describes a flexible synthesis approach for pyrazoles with different substituents at the C3 and C5 positions, which could be adapted for the synthesis of the compound . The synthesis involves coupling protected alkynols with acid chlorides, followed by reaction with hydrazine to form the pyrazole nucleus.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic and crystallographic techniques. X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms within a crystal, as demonstrated in papers , , and . These studies provide insights into the conformation of the pyrazole ring and the orientation of substituents, which can significantly affect the compound's properties and interactions with other molecules.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. The presence of a chloromethyl group in "3-(Chloromethyl)-1-propyl-1H-pyrazole" suggests that it could undergo nucleophilic substitution reactions, as described in paper . The reactivity of the pyrazole ring itself can also be influenced by the nature of the substituents, with the potential for interactions such as hydrogen bonding, as seen in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's polarity, boiling point, and solubility. Vibrational spectroscopy, as discussed in paper , can provide information on the functional groups present and their interactions. Theoretical calculations, such as density functional theory (DFT), can predict properties like the HOMO-LUMO gap, which is related to the compound's electronic properties and reactivity . Additionally, the molecular electrostatic potential study can identify regions of the molecule that are prone to nucleophilic or electrophilic attack .
Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives, including those similar to 3-(Chloromethyl)-1-propyl-1H-pyrazole, have been studied for their effectiveness as corrosion inhibitors. A study investigated the effect of synthesized pyrazole derivatives on the corrosion of C38 steel in hydrochloric acid solution. The study found that these compounds exhibited significant anticorrosion activity, with some showing more than 90% effectiveness. The adsorption of these inhibitors on the steel surface followed the Langmuir adsorption isotherm, indicating a strong and efficient interaction with the metal surface (Ouali et al., 2013).
Synthesis of Functionalized Pyrazoles
Pyrazoles with functionalized side chains, such as 3-(Chloromethyl)-1-propyl-1H-pyrazole, are of interest due to their potential applications in various fields. A study presented syntheses of pyrazoles with varying alkyl and aryl substituents, demonstrating their utility as precursors to polyfunctional pyrazoles. These compounds, including those with chloromethyl groups, are important in developing ligands for metal coordination and other applications (Grotjahn et al., 2002).
Applications in Organic Synthesis
The chloromethylation of pyrazole rings, including derivatives similar to 3-(Chloromethyl)-1-propyl-1H-pyrazole, is a significant reaction in organic synthesis. A study discussed the chloromethylation of different pyrazole derivatives, highlighting the influence of various substituents on the reaction's outcome. These reactions are crucial for synthesizing a wide range of compounds, including those with potential pharmaceutical applications (Rstakyan et al., 2015).
Pharmaceutical Applications
Pyrazole derivatives, including those structurally related to 3-(Chloromethyl)-1-propyl-1H-pyrazole, have been studied for their potential pharmaceutical applications. A study investigated the synthesis of novel pyrazole derivatives and their activity against various microbial strains. These compounds, with their varied functional groups, have shown promising antimicrobial activity, making them valuable in the development of new therapeutic agents (Sivakumar et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWVUPMTMSOMQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-propyl-1H-pyrazole | |
CAS RN |
1707359-95-2 |
Source


|
| Record name | 3-(chloromethyl)-1-propyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

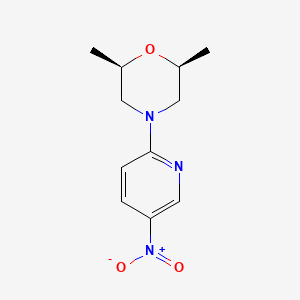
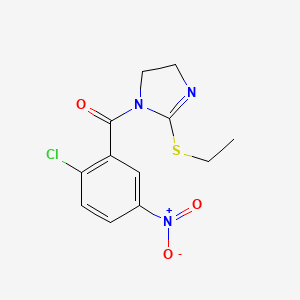
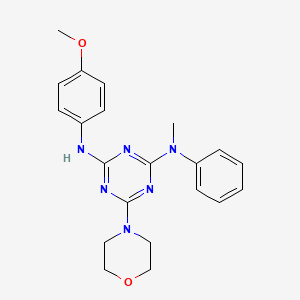

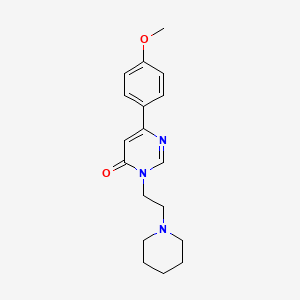
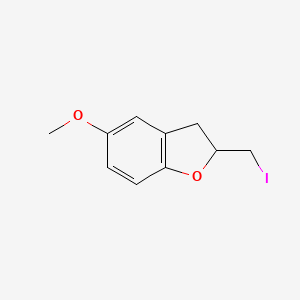
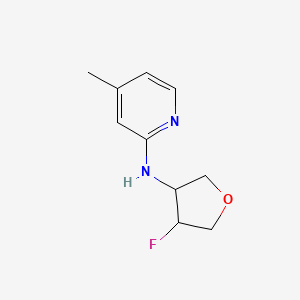

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)
